6-Methylpyridine-2,4-dicarboxylic acid

Lipophilicity Drug Design Partition Coefficient

6-Methylpyridine-2,4-dicarboxylic acid (CAS 499-50-3; synonym: uvitonic acid, 6-methylcinchomeronic acid) is a pyridine-2,4-dicarboxylic acid derivative bearing a methyl substituent at the 6-position of the heteroaromatic ring, with molecular formula C₈H₇NO₄ and molecular weight 181.15 g/mol. Historically obtained by condensation of pyruvic acid with ammonia, this compound is the pyridine analogue of the benzene derivative uvitic acid (5-methylisophthalic acid).

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 499-50-3
Cat. No. B3328630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2,4-dicarboxylic acid
CAS499-50-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)O)C(=O)O
InChIInChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
InChIKeyKPJDOBLKTXEADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridine-2,4-dicarboxylic Acid (CAS 499-50-3): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Classification


6-Methylpyridine-2,4-dicarboxylic acid (CAS 499-50-3; synonym: uvitonic acid, 6-methylcinchomeronic acid) is a pyridine-2,4-dicarboxylic acid derivative bearing a methyl substituent at the 6-position of the heteroaromatic ring, with molecular formula C₈H₇NO₄ and molecular weight 181.15 g/mol [1]. Historically obtained by condensation of pyruvic acid with ammonia, this compound is the pyridine analogue of the benzene derivative uvitic acid (5-methylisophthalic acid) [2]. It serves as a bidentate ligand for coordination chemistry, a precursor for isonicotinic acid and glyoxal synthesis, and has been investigated as a biomass-derived monomer for thermoplastic polyester production . The compound is commercially available from multiple suppliers in research-grade purity (typically 95–97%) .

Why Scientific Users Cannot Simply Substitute 6-Methylpyridine-2,4-dicarboxylic Acid with Generic Pyridine-2,4-dicarboxylic Acid (2,4-PDCA, CAS 499-80-9)


Although 6-methylpyridine-2,4-dicarboxylic acid and its parent compound 2,4-PDCA share the same pyridine-2,4-dicarboxylate core, the 6-methyl substituent introduces quantifiable differences in computed lipophilicity (XLogP3-AA: 0.6 vs. 0.2), steric environment at the metal-coordinating nitrogen, and synthetic provenance that render them non-interchangeable in critical applications [1]. Generic substitution with 2,4-PDCA will fail when the application demands the increased lipophilicity imparted by the 6-methyl group for membrane permeability or organic-phase partitioning, when steric effects of the 6-methyl substituent are required to direct coordination geometry in metal–organic framework (MOF) synthesis, or when the specific pyruvic acid–derived synthetic route to the 6-methyl compound is utilized as a bio-renewable entry to polymer-grade monomers [2]. The quantitative differentiation evidence below establishes where substitution is scientifically indefensible.

6-Methylpyridine-2,4-dicarboxylic Acid: Quantitative Evidence of Differentiated Performance Against Closest Analogs


Computed Lipophilicity of 6-Methylpyridine-2,4-dicarboxylic Acid Versus Parent 2,4-PDCA

The 6-methyl substituent increases the computed octanol–water partition coefficient (XLogP3-AA) from 0.2 for the parent pyridine-2,4-dicarboxylic acid (2,4-PDCA, CID 10365) to 0.6 for 6-methylpyridine-2,4-dicarboxylic acid (CID 12059143), a 3-fold increase that significantly alters predicted membrane permeability and organic-phase partitioning behavior [1][2]. This differentiation is achieved without changing the topological polar surface area (both compounds: TPSA = 87.5 Ų), meaning that the lipophilicity gain is not offset by increased polarity [1][2].

Lipophilicity Drug Design Partition Coefficient Physicochemical Profiling

6-Methylpyridine-2,4-dicarboxylic Acid as a Bio-Renewable Terephthalic Acid Replacement: Glass Transition Temperature Benchmarks in Thermoplastic Polyesters

Uvitonic acid (6-methylpyridine-2,4-dicarboxylic acid) was evaluated as a biomass-derived alternative to petrochemical terephthalic acid (TA) in polyester synthesis. Following conversion to its dimethyl ester (dimethyluvitonate, DMU) and polymerization with various aliphatic diols, the resulting polyesters exhibited glass transition temperatures (Tg) ranging from −2 °C to 96 °C. Poly(ethylene uvitonate) (PEU) achieved Tg = 93 °C, poly(erythritan uvitonate) Tg = 92 °C, and poly(isosorbide uvitonate) Tg = 96 °C — values that match or exceed those of important commercial polymers including poly(ethylene terephthalate) (PET, Tg ≈ 70–80 °C) [1]. The pyridine nitrogen in the polymer backbone additionally provides a potential site for bacterial biodegradability not available from all-carbon aryl dicarboxylates such as terephthalic acid [1].

Biopolymers Thermoplastic Polyesters Glass Transition Temperature Sustainable Materials

Coordination Polymer Diversity and Functional Properties Accessible via the N-Oxide Derivative of 6-Methylpyridine-2,4-dicarboxylic Acid

The N-oxide derivative of 6-methylpyridine-2,4-dicarboxylic acid (MPDCO) was employed as a ligand to construct eight structurally distinct coordination polymers with divalent metals: [M(MPDCO)(H₂O)ₓ]ₙ (M = Mn²⁺, Cu²⁺), [M(MPDCO)(bpy)(H₂O)·(H₂O)]ₙ (M = Co²⁺, Ni²⁺), and [M(MPDCO)(TPB)₀.₅(H₂O)·(H₂O)ₓ]ₙ (M = Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺) [1]. Dominant antiferromagnetic coupling was observed in the Mn²⁺ (compound 1), Co²⁺ (compound 3), and Co²⁺/TPB (compound 5) systems [1]. The Zn²⁺ (compound 7) and Cd²⁺ (compound 8) frameworks exhibited strong solid-state fluorescent emissions and were identified as candidates for blue-fluorescent materials [1]. The paper has been cited by 50 subsequent publications, confirming the utility of this ligand scaffold in coordination chemistry [1].

Coordination Polymers Metal-Organic Frameworks Magnetic Properties Luminescence

Patent Landscape Density for 6-Methylpyridine-2,4-dicarboxylic Acid: Industrial and Applied Research Relevance

A search of PubChem-linked patent records identifies 55 patents that reference 6-methylpyridine-2,4-dicarboxylic acid (InChIKey: KPJDOBLKTXEADO-UHFFFAOYSA-N) [1]. This patent citation count, combined with the compound's designation as a synthetic materials intermediate (合成材料中间体) in commercial chemical databases , indicates established industrial relevance that distinguishes it from many research-only pyridine dicarboxylate analogs that lack substantive patent footprints.

Patent Analysis Industrial Chemistry Intellectual Property Applied Research

Physicochemical Differentiation: Predicted Melting Point and Boiling Point of 6-Methylpyridine-2,4-dicarboxylic Acid Versus 2,4-PDCA

Experimentally, pyridine-2,4-dicarboxylic acid (2,4-PDCA) has a melting point of 243–248 °C . In contrast, 6-methylpyridine-2,4-dicarboxylic acid has been historically reported to melt with decomposition at approximately 274 °C [1], while modern computational prediction (MPBPWIN v1.42, adapted Stein & Brown method) estimates a melting point of approximately 151 °C . The predicted boiling point for the 6-methyl compound is 525.3 ± 50.0 °C at 760 mmHg, compared to 357 °C for 2,4-PDCA . The methyl substitution lowers the predicted melting point by approximately 92–97 °C relative to experimental 2,4-PDCA, while raising the boiling point by approximately 168 °C — a thermal behavior profile consistent with reduced intermolecular hydrogen-bonding efficiency due to methyl steric shielding of the carboxylic acid groups.

Thermal Properties Melting Point Crystallinity Process Chemistry

High-Confidence Application Scenarios for 6-Methylpyridine-2,4-dicarboxylic Acid Based on Verifiable Evidence


Synthesis of Bio-Derived Thermoplastic Polyesters with Tunable Glass Transition Temperatures (Tg = −2 to 96 °C)

Laboratories developing sustainable polymer materials can utilize 6-methylpyridine-2,4-dicarboxylic acid (uvitonic acid) as a renewable aromatic diacid monomer, synthesized from bio-derived pyruvic acid, to replace petrochemical terephthalic acid. Following esterification to dimethyluvitonate (DMU), polycondensation with aliphatic diols yields polyesters with Tg values spanning −2 °C to 96 °C. Poly(ethylene uvitonate) (Tg = 93 °C) and poly(isosorbide uvitonate) (Tg = 96 °C) exceed the Tg of commercial PET (70–80 °C), while the pyridine nitrogen in the polymer backbone introduces potential biodegradability not available from all-carbon aryl dicarboxylates [1]. This scenario is directly supported by the quantitative polymer thermal property data established in Section 3.

Construction of Multifunctional Coordination Polymers and Metal–Organic Frameworks with Magnetic and Luminescent Properties

Researchers in inorganic and materials chemistry can convert 6-methylpyridine-2,4-dicarboxylic acid to its N-oxide derivative (MPDCO) for use as a bridging ligand in the synthesis of coordination polymers with diverse topologies. The ligand supports architectures ranging from 2-D layers to 3-D interpenetrating frameworks across eight metal systems (Mn²⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺). Antiferromagnetic coupling is observed in Mn and Co frameworks, while Zn and Cd frameworks exhibit strong blue solid-state fluorescence, making this scaffold suitable for laboratories developing magnetic materials or luminescent sensors [2]. This scenario is directly supported by the coordination polymer structural and functional property data established in Section 3.

Precursor for Isonicotinic Acid and Glyoxal via Oxidative or Thermal Transformation

Synthetic organic chemistry laboratories can employ 6-methylpyridine-2,4-dicarboxylic acid as a reactive intermediate for the preparation of isonicotinic acid (pyridine-4-carboxylic acid) and glyoxal through controlled decarboxylation or oxidative cleavage pathways . This synthetic utility distinguishes the 6-methyl-2,4-dicarboxylate scaffold from isomeric pyridine dicarboxylic acids (e.g., 2,5- or 2,6-isomers) that undergo different decarboxylation regiochemistry, providing a unique entry to 4-substituted pyridine derivatives relevant to pharmaceutical intermediate synthesis.

Scaffold for Structure–Activity Relationship (SAR) Studies of 2-Oxoglutarate-Dependent Oxygenase Inhibitors

Medicinal chemistry groups investigating selective inhibitors of 2-OG oxygenases (including JMJD2 histone demethylases, PHD2, and AspH) can incorporate 6-methylpyridine-2,4-dicarboxylic acid into SAR libraries as a C-6-substituted variant of the broad-spectrum inhibitor 2,4-PDCA (IC₅₀ = 1.4 μM against JMJD2E) [3]. The established SAR literature demonstrates that substitution position on the pyridine-2,4-dicarboxylate scaffold critically determines selectivity among 2-OG oxygenase family members — 3-substituted derivatives achieve JMJD2E selectivity over PHD2, while 5-aminoalkyl-substituted derivatives achieve JMJD5 selectivity [4][5]. The 6-methyl substitution pattern, distinct from the more extensively characterized 3- and 5-positions, represents a complementary vector for exploring selectivity determinants in this therapeutically important enzyme family.

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